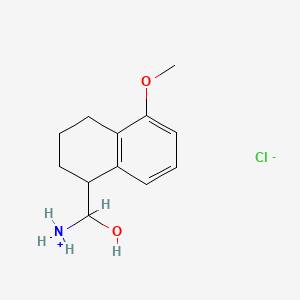
1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is a chemical compound with the molecular formula C11H15NO2·HCl It is a derivative of naphthalene and is characterized by the presence of hydroxymethyl and methoxy groups on the tetrahydronaphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride typically involves the reduction of 5-methoxy-1,2,3,4-tetrahydro-1-naphthaldehyde followed by the introduction of the hydroxymethyl group. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are carried out in solvents like ethanol or tetrahydrofuran under controlled temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be further reduced to modify the tetrahydronaphthalene ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products: The major products formed from these reactions include carboxylic acid derivatives, fully reduced naphthalene derivatives, and substituted naphthalene compounds.
Scientific Research Applications
1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-1-naphthylamine: A related compound with similar structural features but lacking the hydroxymethyl and methoxy groups.
5-Methoxy-1,2,3,4-tetrahydro-1-naphthol: Another derivative with a methoxy group but differing in the position and presence of other functional groups.
Uniqueness: 1-Hydroxymethyl-5-methoxy-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride is unique due to the combination of hydroxymethyl and methoxy groups on the tetrahydronaphthalene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
63766-11-0 |
|---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.73 g/mol |
IUPAC Name |
[hydroxy-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]azanium;chloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14;/h3-4,7,10,12,14H,2,5-6,13H2,1H3;1H |
InChI Key |
ZNJUNDLPIPQNMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2C([NH3+])O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



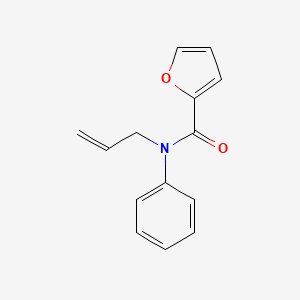


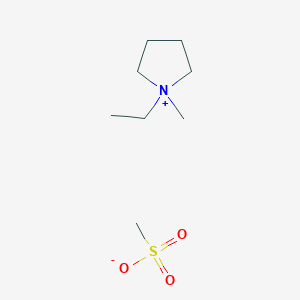
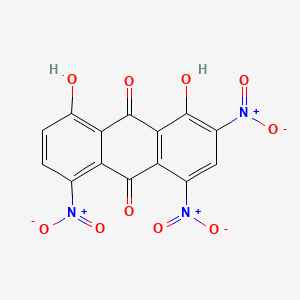



![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)

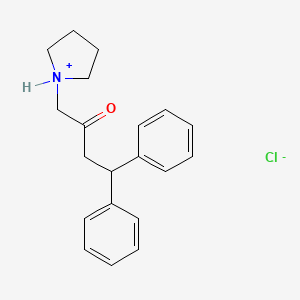
![[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate](/img/structure/B13774912.png)

